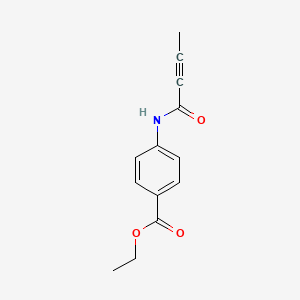

Ethyl 4-(but-2-ynamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electro-Optical Materials

Ethyl 4-aminobenzoate has garnered attention as a potential candidate for electro-optical applications. Researchers have successfully grown bulk-sized crystals of this compound using a single-zone transparent resistive furnace. The crystal structure was determined to be orthorhombic with a non-centrosymmetric space group. Key findings include:

- Non-Linear Optical Potential : Reduced defects suggest its suitability for non-linear optical applications .

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The compound ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its complexes with Pt²⁺, Pd²⁺, Ni²⁺, Ir³⁺, Rh³⁺, and Zn²⁺ have been studied for their OLED and OSC properties. Theoretical investigations explore charge transport and luminescence, making it relevant for next-generation optoelectronic devices .

Flavor Constituent in Foods

Ethyl butanoate, a derivative of ethyl 4-aminobenzoate, occurs naturally in plants and various fermented foods such as cheese, beer, and wine. Its pleasant fruity aroma contributes to the overall flavor profile. Understanding its enzymatic production and application can enhance food quality and flavor perception .

Wirkmechanismus

Target of Action

Ethyl 4-(but-2-ynamido)benzoate is a derivative of benzocaine, a local anesthetic . Local anesthetics like benzocaine act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

Benzocaine derivatives have been shown to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

Benzocaine, a related compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of Ethyl 4-(but-2-ynamido)benzoate’s action is likely to be local anesthesia, given its structural similarity to benzocaine . This would involve a temporary loss of sensation in the area where the compound is applied.

Action Environment

The action of Ethyl 4-(but-2-ynamido)benzoate, like other local anesthetics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to cross biological membranes and exert its anesthetic effect .

Eigenschaften

IUPAC Name |

ethyl 4-(but-2-ynoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-5-12(15)14-11-8-6-10(7-9-11)13(16)17-4-2/h6-9H,4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFINSPMCLJDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(but-2-ynamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)